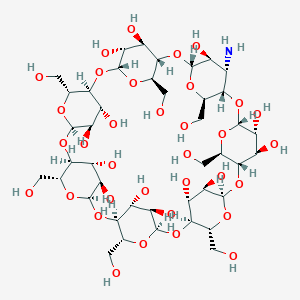

3A-Amino-3A-deoxy-(2AS,3AS)-beta-cyclodextrin

説明

BenchChem offers high-quality 3A-Amino-3A-deoxy-(2AS,3AS)-beta-cyclodextrin suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3A-Amino-3A-deoxy-(2AS,3AS)-beta-cyclodextrin including the price, delivery time, and more detailed information at info@benchchem.com.

特性

IUPAC Name |

(1S,3R,5R,6S,8S,10R,11S,13R,15R,16S,18R,20R,21S,23R,25R,26S,28R,30R,31S,33R,35R,36R,37R,38R,39R,40R,41R,42R,43R,44R,45R,46R,47R,48S,49S)-48-amino-5,10,15,20,25,30,35-heptakis(hydroxymethyl)-2,4,7,9,12,14,17,19,22,24,27,29,32,34-tetradecaoxaoctacyclo[31.2.2.23,6.28,11.213,16.218,21.223,26.228,31]nonatetracontane-36,37,38,39,40,41,42,43,44,45,46,47,49-tridecol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C42H71NO34/c43-15-16(51)36-64-8(1-44)29(15)71-37-23(58)17(52)31(10(3-46)65-37)73-39-25(60)19(54)33(12(5-48)67-39)75-41-27(62)21(56)35(14(7-50)69-41)77-42-28(63)22(57)34(13(6-49)70-42)76-40-26(61)20(55)32(11(4-47)68-40)74-38-24(59)18(53)30(72-36)9(2-45)66-38/h8-42,44-63H,1-7,43H2/t8-,9-,10-,11-,12-,13-,14-,15+,16+,17-,18-,19-,20-,21-,22-,23-,24-,25-,26-,27-,28-,29-,30-,31-,32-,33-,34-,35-,36-,37-,38-,39-,40-,41-,42-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OZLVLKFBPJMRCM-FUFZOPRGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C1C2C(C(C(O1)OC3C(OC(C(C3O)O)OC4C(OC(C(C4O)O)OC5C(OC(C(C5O)O)OC6C(OC(C(C6O)O)OC7C(OC(C(C7O)O)OC8C(OC(O2)C(C8O)O)CO)CO)CO)CO)CO)CO)O)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@@H]1[C@@H]2[C@H]([C@@H]([C@H](O1)O[C@@H]3[C@H](O[C@@H]([C@@H]([C@H]3O)O)O[C@@H]4[C@H](O[C@@H]([C@@H]([C@H]4O)O)O[C@@H]5[C@H](O[C@@H]([C@@H]([C@H]5O)O)O[C@@H]6[C@H](O[C@@H]([C@@H]([C@H]6O)O)O[C@@H]7[C@H](O[C@@H]([C@@H]([C@H]7O)O)O[C@@H]8[C@H](O[C@H](O2)[C@@H]([C@H]8O)O)CO)CO)CO)CO)CO)CO)O)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C42H71NO34 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20462166 | |

| Record name | 3A-Amino-3A-deoxy-(2AS,3AS)-beta-cyclodextrin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20462166 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

1134.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

117194-77-1 | |

| Record name | 3A-Amino-3A-deoxy-(2AS,3AS)-beta-cyclodextrin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20462166 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

characterization of amino-beta-cyclodextrin derivatives

An In-Depth Technical Guide to the Characterization of Amino-β-Cyclodextrin Derivatives

For Researchers, Scientists, and Drug Development Professionals

Abstract

Amino-β-cyclodextrin derivatives represent a pivotal class of modified cyclodextrins, offering enhanced aqueous solubility, pH-responsive behavior, and a reactive handle for further covalent modification.[1] These attributes make them highly valuable as excipients in pharmaceutical formulations, chiral selectors in separation sciences, and building blocks in supramolecular chemistry.[2][3][4] The successful synthesis and application of these derivatives are critically dependent on a rigorous and multi-faceted characterization strategy. This guide provides a comprehensive overview of the essential analytical techniques required to confirm structural integrity, determine purity and degree of substitution, and evaluate the functional performance of amino-β-cyclodextrin derivatives, particularly their ability to form host-guest inclusion complexes. We will explore the causality behind experimental choices, present field-proven protocols, and emphasize a holistic approach that combines spectroscopic, chromatographic, thermal, and microscopic methods to provide a complete and reliable analytical profile.

Introduction to Amino-β-Cyclodextrins

The β-Cyclodextrin Scaffold

Cyclodextrins (CDs) are cyclic oligosaccharides derived from the enzymatic degradation of starch.[2] β-cyclodextrin (β-CD), composed of seven α-1,4-linked glucopyranose units, is the most commonly used native cyclodextrin. Its structure resembles a truncated cone with a hydrophilic exterior, due to the presence of primary and secondary hydroxyl groups, and a hydrophobic inner cavity.[2][5] This unique architecture allows β-CD to encapsulate a wide variety of hydrophobic "guest" molecules, forming non-covalent inclusion complexes that can positively alter the guest's physicochemical properties, such as increasing aqueous solubility, enhancing stability, and reducing volatility.[5][6]

The Advantage of Amino-Functionalization

While native β-CD is a powerful tool, its utility can be limited by relatively low aqueous solubility. Chemical modification, particularly the introduction of amino groups, addresses this limitation and imparts new, advantageous properties:

-

Enhanced Solubility: Attaching amino groups to the cyclodextrin rim disrupts the strong intramolecular hydrogen bonding that limits the solubility of native β-CD, significantly improving its solubility in aqueous media.[1]

-

Reactive Handle: The primary amine group serves as a versatile nucleophilic site for further covalent attachment of other molecules, such as targeting ligands, polymers, or fluorescent probes, enabling the creation of highly functional materials.[7]

-

pH-Responsiveness: The amino group is ionizable. At pH values below its pKa, the group becomes protonated (–NH₃⁺), introducing a positive charge. This property can be exploited to create drug delivery systems that respond to the pH gradients found in biological systems.

The Critical Role of Comprehensive Characterization

The synthesis of amino-β-CD derivatives is rarely perfect, often yielding a mixture of products with varying degrees of substitution (DS), positional isomers, and residual starting materials. Therefore, a robust characterization workflow is not merely procedural but essential for ensuring product quality, reproducibility, and safety.[8] A comprehensive analysis validates the chemical structure, quantifies the extent of modification, assesses purity, and confirms the desired functional properties, such as host-guest binding.[5]

Synthesis and Purification: A Brief Context

The most common route to mono-amino-β-cyclodextrin involves a two-step process: first, the selective tosylation of one primary hydroxyl group at the C6 position to form mono-6-tosyl-β-cyclodextrin (Ts-β-CD), followed by nucleophilic substitution with an amine or, more commonly, with sodium azide and subsequent reduction.[9][10] Microwave-assisted methods have been shown to accelerate these reactions significantly.[11] Purification is a critical challenge and typically involves precipitation, recrystallization from aqueous solutions, or column chromatography to remove unreacted β-CD and over-substituted by-products.[9]

Primary Structure and Purity Assessment

Confirming the covalent structure and assessing the purity of the synthesized derivative is the foundational step in the characterization process. This is achieved primarily through a combination of spectroscopic and chromatographic techniques.

Spectroscopic Methods

NMR is arguably the most powerful tool for the structural elucidation of cyclodextrin derivatives.

-

¹H NMR: Provides definitive proof of functionalization. For a mono-6-amino-β-CD, the introduction of the amino group breaks the chemical symmetry of the seven glucose units. This results in a more complex spectrum compared to the four distinct proton signals of native β-CD. Crucially, the chemical shifts of the protons on the modified glucose unit, particularly the C6 protons, will be significantly different.

-

¹³C NMR: Complements ¹H NMR by showing the number of chemically distinct carbon atoms. The C6 carbon bearing the amino group will exhibit a characteristic upfield or downfield shift compared to the unmodified C6 carbons.

-

2D NMR (COSY, HSQC, ROESY): These techniques are invaluable for assigning specific proton and carbon signals and confirming the exact site of substitution. Rotating Frame Overhauser Effect Spectroscopy (ROESY) is especially important for studying host-guest interactions, as it reveals through-space correlations between the inner protons of the CD cavity (H-3, H-5) and the protons of an encapsulated guest molecule.[12][13]

FT-IR is a rapid and effective technique for confirming the presence of key functional groups. When synthesizing amino-β-CD from an azide precursor, the FT-IR spectrum provides clear evidence of a successful reaction by showing:

-

The disappearance of the strong, sharp azide (–N₃) stretching band around 2100 cm⁻¹.

-

The appearance of N–H stretching and bending vibrations. In the final product, a broad band around 3400 cm⁻¹ is often observed, which is a convolution of O-H and N-H stretching vibrations.[13] Changes in the fingerprint region (below 1500 cm⁻¹) compared to the starting material also indicate successful modification.[13][14]

Mass spectrometry is essential for confirming the molecular weight of the derivative and assessing its purity.

-

Electrospray Ionization (ESI-MS): This soft ionization technique is ideal for analyzing cyclodextrin derivatives.[15] It allows for the accurate determination of the molecular mass of the product, confirming the addition of the amino-containing moiety. The presence of peaks corresponding to starting materials or by-products provides a direct measure of purity.[16][17][18]

-

Matrix-Assisted Laser Desorption/Ionization (MALDI-TOF MS): Also used for molecular weight determination, MALDI-TOF can be particularly useful for analyzing mixtures and determining the degree of substitution in randomly substituted derivatives.[19]

Chromatographic Methods

Chromatography is the gold standard for separating components in a mixture and quantifying purity.

-

High-Performance Liquid Chromatography (HPLC): HPLC is the most widely used method for purity analysis of cyclodextrin derivatives.[20] A polymer-based amino column (e.g., Asahipak NH2P-50) or a reversed-phase column can be used.[21] When coupled with detectors like a Refractive Index Detector (RID) or an Evaporative Light Scattering Detector (ELSD), HPLC can effectively separate the amino-β-CD derivative from unreacted β-CD and other impurities.[22]

-

Thin-Layer Chromatography (TLC): TLC is a simple, rapid, and cost-effective method for monitoring the progress of a synthesis.[23] The amino-β-CD product will have a different retention factor (Rf) compared to the starting material (e.g., Ts-β-CD), allowing for a quick assessment of reaction completion.[9]

Workflow for Synthesis and Primary Characterization

Caption: Workflow from synthesis to primary structural validation.

Determination of Degree of Substitution (DS)

The Degree of Substitution (DS) is the average number of substituents per cyclodextrin molecule. For many applications, a precise DS is critical. For mono-substituted derivatives, the goal is a DS of 1.

-

¹H NMR Spectroscopy: This is the most common method for determining DS. By integrating the signal of a unique proton on the substituent and comparing it to the integration of the well-defined signals of the cyclodextrin protons (e.g., the anomeric H-1 protons), the average DS can be accurately calculated.[24]

-

Elemental Analysis: This technique measures the percentage of elements (C, H, N, S) in a sample. The experimentally determined nitrogen content (for the amino group) can be used to calculate the DS. This method provides an average DS for the bulk material.[25]

Solid-State and Morphological Characterization

Functionalization and subsequent processing (like freeze-drying) can significantly alter the solid-state properties of β-cyclodextrin. These changes are important for formulation development and are also key indicators of successful inclusion complex formation.

X-Ray Diffraction (XRD)

Powder X-ray diffraction (PXRD) is used to analyze the crystallinity of the material.[26]

-

Causality: Native β-CD is a highly crystalline material and shows a distinct diffractogram with sharp peaks.[27][28] The introduction of substituents and the formation of inclusion complexes disrupt this ordered packing, often leading to a more amorphous state.

-

Interpretation: A successful amino-β-CD derivative, particularly after freeze-drying or forming an inclusion complex, will typically show a diffuse, halo-like pattern with a significant reduction or complete disappearance of the sharp diffraction peaks characteristic of the crystalline starting material. This amorphization is often a strong indicator of inclusion complex formation.[13][27][29]

Thermal Analysis

Thermal methods provide information on phase transitions, thermal stability, and water content.[30]

DSC measures the heat flow into or out of a sample as a function of temperature. It is a cornerstone technique for proving inclusion complexation in the solid state.

-

Protocol: A small amount of the sample (3-5 mg) is sealed in an aluminum pan and heated at a constant rate (e.g., 10 °C/min) under a nitrogen atmosphere. A thermogram is recorded showing endothermic and exothermic events.

-

Self-Validation: Native β-CD shows a broad endotherm corresponding to the dehydration of water molecules from the cavity, followed by decomposition at higher temperatures (~300 °C).[3] A crystalline guest molecule will show a sharp endothermic peak at its melting point. In a successful inclusion complex, the melting peak of the guest molecule disappears or shifts significantly, as the guest is molecularly dispersed within the CD cavity and no longer exists in its own crystalline lattice.[3]

TGA measures the change in mass of a sample as a function of temperature. It is used to assess thermal stability and hydration levels.[31]

-

Interpretation: A typical TGA curve for a cyclodextrin derivative shows an initial weight loss at temperatures below 100 °C, corresponding to the loss of associated water.[32] The onset of major weight loss at higher temperatures indicates the start of thermal decomposition.[33][34] Comparing the decomposition temperature of the derivative to native β-CD provides information on how the modification has affected its thermal stability.

Microscopic Analysis

SEM provides high-resolution images of the surface morphology and particle shape of the material.[35]

-

Causality: The distinct crystalline structure of native β-CD gives it a characteristic appearance under SEM (often parallelopipedal or prismatic crystals).[36]

-

Interpretation: The process of derivatization and, especially, the formation of an inclusion complex via methods like co-evaporation or freeze-drying, leads to a dramatic change in morphology. The resulting product often appears as amorphous, spherical, or irregular aggregates, completely different from the crystalline shapes of the individual components.[14][37]

Characterization of Host-Guest Interactions

The primary function of an amino-β-cyclodextrin is often to act as a host for a guest molecule. Therefore, characterizing the formation and properties of the inclusion complex is paramount.[5][38]

Proving Inclusion Complex Formation

Multiple techniques should be used to provide converging evidence of complexation.

| Technique | Principle & Expected Result | Sample State |

| ¹H NMR (ROESY) | Detects through-space interactions. Cross-peaks appear between guest protons and the inner cavity protons (H-3, H-5) of the cyclodextrin, providing unambiguous proof of inclusion.[12][13] | Solution |

| UV-Vis Spectroscopy | The electronic environment of a chromophoric guest molecule changes upon entering the hydrophobic CD cavity, often causing a shift (bathochromic or hypsochromic) in its absorption maximum (λ_max) or a change in molar absorptivity.[2][3][6] | Solution |

| DSC | The melting endotherm of the crystalline guest disappears or shifts, indicating it is no longer present as a separate solid phase but is encapsulated within the CD.[3][15] | Solid |

| XRD | The diffraction pattern of the complex is different from the simple superposition of the patterns of the individual components. A loss of crystallinity is typically observed.[26][27][28][29] | Solid |

Determining Stoichiometry and Binding Constants

Once complex formation is confirmed, it is often necessary to quantify the interaction.

-

Stoichiometry: The host-to-guest ratio (commonly 1:1) can be determined using the continuous variation method, also known as a Job's plot .[13] This involves preparing a series of solutions with varying mole fractions of the host and guest while keeping the total molar concentration constant. A physical property that changes upon complexation (e.g., UV absorbance) is plotted against the mole fraction, and the maximum of the plot reveals the stoichiometry.[13]

-

Binding Constant (K_f): This value quantifies the strength of the host-guest interaction. It can be determined by titration experiments, where the concentration of one component is fixed while the other is varied systematically. The resulting changes in a measured property (e.g., NMR chemical shift, UV absorbance, or fluorescence intensity) are then fitted to a binding model (e.g., Benesi-Hildebrand) to calculate K_f.[6]

Convergent Analysis of Host-Guest Complexation

Sources

- 1. Polycaprolactone/Amino-β-Cyclodextrin Inclusion Complex Prepared by an Electrospinning Technique - PMC [pmc.ncbi.nlm.nih.gov]

- 2. oatext.com [oatext.com]

- 3. oatext.com [oatext.com]

- 4. Synthesis and characterization of β-cyclodextrin derivatives containing amino groups and carboxyl groups - Beijing Institute of Technology [pure.bit.edu.cn]

- 5. Analytical techniques for characterization of cyclodextrin complexes in aqueous solution: a review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Characterization of Cyclodextrin/Volatile Inclusion Complexes: A Review [mdpi.com]

- 7. chemrxiv.org [chemrxiv.org]

- 8. Analytical characterization of cyclodextrins: History, official methods and recommended new techniques - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Mono-6-Substituted Cyclodextrins—Synthesis and Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. BJOC - Inclusion complexes of β-cyclodextrin with tricyclic drugs: an X-ray diffraction, NMR and molecular dynamics study [beilstein-journals.org]

- 13. pubs.acs.org [pubs.acs.org]

- 14. ijcea.org [ijcea.org]

- 15. Synthesis of New Amino—β-Cyclodextrin Polymer, Cross-Linked with Pyromellitic Dianhydride and Their Use for the Synthesis of Polymeric Cyclodextrin Based Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Electrospray ionization mass spectrometric study of encapsulation of amino acids by cyclodextrins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. pubs.acs.org [pubs.acs.org]

- 18. Mass Spectrometric Evaluation of β-Cyclodextrins as Potential Hosts for Titanocene Dichloride - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Mass Spectrometry of Esterified Cyclodextrins [mdpi.com]

- 20. international.arikesi.or.id [international.arikesi.or.id]

- 21. shodex.com [shodex.com]

- 22. LT056 Analysis of Cyclodextrins Using HPLC with a Differential Refractive Index Detector | Technical Information | GL Sciences [glsciences.com]

- 23. Thin-layer chromatographic detection of cyclosporine and its metabolites in whole blood using rhodamine B and alpha-cyclodextrin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. pubs.acs.org [pubs.acs.org]

- 25. researchgate.net [researchgate.net]

- 26. scispace.com [scispace.com]

- 27. onlinepharmacytech.info [onlinepharmacytech.info]

- 28. researchgate.net [researchgate.net]

- 29. researchgate.net [researchgate.net]

- 30. scilit.com [scilit.com]

- 31. researchgate.net [researchgate.net]

- 32. researchgate.net [researchgate.net]

- 33. madison-proceedings.com [madison-proceedings.com]

- 34. Determination of Melting Parameters of Cyclodextrins Using Fast Scanning Calorimetry - PMC [pmc.ncbi.nlm.nih.gov]

- 35. researchgate.net [researchgate.net]

- 36. researchgate.net [researchgate.net]

- 37. researchgate.net [researchgate.net]

- 38. Comparative chemical examination of inclusion complexes formed with β-cyclodextrin derivatives and basic amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Physicochemical Properties of 3A-Amino-3A-deoxy-(2AS,3AS)-beta-cyclodextrin

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the core physicochemical properties of 3A-Amino-3A-deoxy-(2AS,3AS)-beta-cyclodextrin, a synthetically modified cyclodextrin of significant interest in pharmaceutical and chemical research. As a Senior Application Scientist, this document synthesizes fundamental principles with practical, field-proven insights into its synthesis, solubility, stability, and inclusion complex formation. Detailed experimental protocols and data interpretation guidelines are provided to empower researchers in leveraging the unique capabilities of this versatile molecule for applications such as drug delivery, enhanced solubility, and targeted molecular recognition.

Introduction: The Architectural Advantage of an Amino Moiety

Native beta-cyclodextrin, a cyclic oligosaccharide of seven glucose units, is a well-established host molecule in supramolecular chemistry, primarily due to its hydrophobic inner cavity and hydrophilic exterior. The introduction of a primary amino group at the 3A position, yielding 3A-Amino-3A-deoxy-(2AS,3AS)-beta-cyclodextrin, imparts a significant architectural and functional modification. This single substitution introduces a titratable site, allowing for pH-dependent interactions and providing a reactive handle for further chemical modifications. These features expand its utility beyond that of the parent cyclodextrin, particularly in the realm of drug delivery where interactions with biological systems are paramount.[1][2] This guide will delve into the key physicochemical characteristics that arise from this modification.

Key Molecular Identifiers:

| Property | Value | Source |

| Chemical Name | 3A-Amino-3A-deoxy-(2AS,3AS)-beta-cyclodextrin | [3] |

| CAS Number | 117194-77-1 | [1] |

| Molecular Formula | C₄₂H₇₁NO₃₄ | [3] |

| Molecular Weight | 1134.0 g/mol | [3] |

| Appearance | White to almost white crystalline powder | [1] |

Synthesis and Purification: A Regioselective Approach

The synthesis of 3A-Amino-3A-deoxy-(2AS,3AS)-beta-cyclodextrin necessitates a regioselective approach to ensure the specific placement of the amino group. A common and effective strategy involves a multi-step process starting from the parent β-cyclodextrin.

Synthetic Workflow

A representative synthetic route involves the following key transformations:

-

Regioselective Sulfonylation: The primary hydroxyl groups of β-cyclodextrin are more sterically accessible and reactive. However, to achieve substitution at the 3-position, a common strategy involves the protection of the primary hydroxyls, followed by activation of the secondary hydroxyls. A more direct approach for mono-substitution often involves careful control of reaction conditions.

-

Azide Introduction: The activated hydroxyl group is then displaced by an azide nucleophile (e.g., sodium azide). This is a crucial step that introduces the nitrogen functionality.

-

Reduction of the Azide: The azide group is subsequently reduced to the primary amine. A common and effective method for this reduction is the Staudinger reaction, using a phosphine reagent like triphenylphosphine followed by hydrolysis.[4]

Caption: Synthetic workflow for 3A-Amino-3A-deoxy-β-cyclodextrin.

Step-by-Step Synthesis Protocol

The following is a generalized protocol based on common synthetic strategies for amino-cyclodextrins.[4]

Materials:

-

β-Cyclodextrin (β-CD)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Triphenylphosphine (Ph₃P)

-

Water

-

Acetone

Procedure:

-

Azide Reduction: In a round-bottom flask, dissolve mono-6-azido-6-deoxy-β-cyclodextrin (a common precursor, which would be synthesized first) in anhydrous DMF.

-

With vigorous stirring at room temperature, add triphenylphosphine to the solution. Continue stirring for approximately 2 hours.

-

Add water to the reaction mixture and heat the solution to around 90°C for 3 hours to facilitate the hydrolysis of the intermediate phosphazene.

-

After cooling the reaction mixture to room temperature, precipitate the product by adding a large excess of acetone.

-

Collect the precipitate by filtration and wash thoroughly with acetone to remove any remaining impurities.

-

Dry the final product, 3A-Amino-3A-deoxy-(2AS,3AS)-beta-cyclodextrin, under vacuum at room temperature.

Purification: Purification of the final product is critical and is typically achieved by recrystallization or column chromatography. The purity should be verified by techniques such as HPLC and NMR spectroscopy.

Solubility and Stability: The Impact of the Amino Group

pH-Dependent Solubility

The presence of the primary amino group introduces a pH-dependent solubility profile. In acidic to neutral conditions, the amino group is protonated (-NH₃⁺), which significantly enhances the aqueous solubility of the cyclodextrin derivative compared to its neutral parent. As the pH increases into the alkaline range, the amino group becomes deprotonated (-NH₂), leading to a decrease in solubility.

Thermal Stability

Thermogravimetric analysis (TGA) is a standard technique to assess the thermal stability of cyclodextrins. For β-cyclodextrin, TGA typically shows an initial weight loss below 100°C corresponding to the loss of water molecules from the cavity, followed by decomposition of the macrocycle at higher temperatures, often around 300°C.[5] The introduction of the amino group may slightly alter the decomposition profile, and TGA of the modified cyclodextrin is recommended to determine its specific thermal stability.[6][7]

Experimental Protocol: Thermogravimetric Analysis (TGA)

-

Accurately weigh 5-10 mg of the 3A-Amino-3A-deoxy-(2AS,3AS)-beta-cyclodextrin sample into a TGA pan.

-

Place the pan in the TGA instrument.

-

Heat the sample from room temperature to a final temperature of around 600°C at a constant heating rate (e.g., 10°C/min) under an inert atmosphere (e.g., nitrogen).

-

Record the weight loss as a function of temperature. The onset of significant weight loss after the initial water loss indicates the decomposition temperature.

Hydrolytic Stability

In aqueous solutions, cyclodextrins are generally stable under neutral and alkaline conditions but are susceptible to acid-catalyzed hydrolysis of the glycosidic bonds at low pH, leading to the opening of the macrocyclic ring.[8] The presence of the amino group is not expected to significantly alter this fundamental stability profile. Kinetic studies at various pH values can be performed to determine the degradation rate constants and the half-life of the compound under specific storage conditions.[7][9]

Inclusion Complex Formation: A Deeper Dive into Host-Guest Interactions

The primary function of 3A-Amino-3A-deoxy-(2AS,3AS)-beta-cyclodextrin is its ability to form inclusion complexes with a wide variety of guest molecules.[1] This encapsulation can lead to enhanced solubility, stability, and bioavailability of the guest.[1] The amino group can participate in electrostatic interactions with guest molecules, adding another dimension to the binding forces beyond the typical hydrophobic interactions within the cyclodextrin cavity.

Determination of Binding Constants (K)

The strength of the interaction between the host and guest is quantified by the binding constant (K). Several techniques can be employed for its determination, with UV-Vis spectroscopy being a widely used and accessible method, particularly when the guest molecule possesses a chromophore that exhibits a change in absorbance upon complexation.

Experimental Protocol: UV-Vis Spectroscopic Titration (Benesi-Hildebrand Method) [10][11][12][13]

Principle: This method relies on the change in the molar absorptivity of the guest molecule upon inclusion into the cyclodextrin cavity. By systematically varying the concentration of the host while keeping the guest concentration constant, the binding constant can be determined.

Procedure:

-

Prepare a stock solution of the guest molecule in a suitable buffer.

-

Prepare a series of solutions containing a constant concentration of the guest and varying concentrations of 3A-Amino-3A-deoxy-(2AS,3AS)-beta-cyclodextrin.

-

Record the UV-Vis absorption spectrum for each solution over the relevant wavelength range.

-

Plot the data according to the Benesi-Hildebrand equation (for a 1:1 complex): 1 / (A - A₀) = 1 / {(ε_HG - ε_G) [G]₀ K [H]₀} + 1 / {(ε_HG - ε_G) [G]₀} Where:

-

A is the absorbance of the guest in the presence of the host.

-

A₀ is the absorbance of the guest in the absence of the host.

-

[H]₀ and [G]₀ are the initial concentrations of the host and guest, respectively.

-

ε_HG and ε_G are the molar absorptivities of the complex and the free guest, respectively.

-

K is the binding constant.

-

-

A plot of 1 / (A - A₀) versus 1 / [H]₀ should yield a straight line, from which K can be calculated from the slope and intercept.

Caption: Workflow for determining the binding constant using the Benesi-Hildebrand method.

Thermodynamic Characterization by Isothermal Titration Calorimetry (ITC)

Isothermal Titration Calorimetry (ITC) is a powerful technique that provides a complete thermodynamic profile of the binding interaction in a single experiment.[14][15][16][17][18] It directly measures the heat released or absorbed during the binding event, allowing for the determination of the binding constant (K), the stoichiometry of binding (n), the enthalpy change (ΔH), and the entropy change (ΔS).

Experimental Protocol: Isothermal Titration Calorimetry [6][15][16][17][18]

Procedure:

-

Prepare solutions of the guest and 3A-Amino-3A-deoxy-(2AS,3AS)-beta-cyclodextrin in the same degassed buffer.

-

Fill the ITC sample cell with the host solution and the injection syringe with the guest solution.

-

Perform a series of injections of the guest solution into the sample cell while monitoring the heat change.

-

Integrate the heat flow peaks to obtain the heat change per injection.

-

Plot the heat change per mole of injectant against the molar ratio of guest to host.

-

Fit the resulting binding isotherm to a suitable binding model (e.g., one-site binding model) to extract the thermodynamic parameters (K, n, ΔH). The Gibbs free energy (ΔG) and entropy (ΔS) can then be calculated using the following equations:

-

ΔG = -RT ln(K)

-

ΔG = ΔH - TΔS

-

Caption: Experimental workflow for Isothermal Titration Calorimetry.

Analytical Characterization: Unveiling the Molecular Structure

A suite of analytical techniques is essential for confirming the identity, purity, and structure of 3A-Amino-3A-deoxy-(2AS,3AS)-beta-cyclodextrin and its inclusion complexes.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are indispensable tools for structural elucidation.[19][20] The ¹H NMR spectrum of the amino-cyclodextrin will show characteristic signals for the protons of the glucopyranose units. Upon complexation with a guest molecule, changes in the chemical shifts of the cyclodextrin's inner protons (H-3 and H-5) are typically observed, providing evidence of inclusion. 2D NMR techniques, such as ROESY, can provide further insights into the geometry of the inclusion complex.

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight of the synthesized compound and to study its fragmentation pattern. Electrospray ionization (ESI) is a soft ionization technique well-suited for analyzing cyclodextrins. The high-resolution mass spectrum should show a prominent peak corresponding to the protonated molecule [M+H]⁺ or other adducts (e.g., [M+Na]⁺). Tandem mass spectrometry (MS/MS) can be used to induce fragmentation, which typically involves the cleavage of glycosidic bonds, providing structural information.

Applications in Research and Development

The unique physicochemical properties of 3A-Amino-3A-deoxy-(2AS,3AS)-beta-cyclodextrin make it a valuable tool in various research and development areas:

-

Drug Delivery: The enhanced solubility and potential for targeted interactions make it an excellent candidate for the formulation of poorly soluble drugs.[1]

-

Chiral Separation: The modified cavity can exhibit enantioselectivity, enabling its use in chiral chromatography.

-

Sensing and Diagnostics: The amino group can be functionalized with reporter molecules for the development of biosensors.

-

Biomaterial Science: It can be incorporated into polymers and hydrogels to create functional materials with specific recognition properties.

Conclusion

3A-Amino-3A-deoxy-(2AS,3AS)-beta-cyclodextrin represents a significant advancement over its parent β-cyclodextrin, offering enhanced functionality and a broader range of potential applications. Its pH-dependent solubility, thermal and hydrolytic stability, and versatile complexation behavior are key attributes that researchers can harness for innovative solutions in drug development and beyond. This guide has provided a comprehensive overview of its core physicochemical properties and the experimental methodologies required for their characterization, serving as a valuable resource for scientists working with this promising molecule.

References

- Yang, C., Liu, L., Mu, T. W., & Guo, Q. X. (2000). The Performance of the Benesi-Hildebrand Method in Measuring the Binding Constants of the Cyclodextrin Complexation. Analytical Sciences, 16(5), 537-538.

- Synthesis and Characterization of Cyclodextrin-Based Polyhemiaminal Composites with Enhanced Thermal Stability. (2022). Polymers, 14(15), 3045.

- How to conduct and interpret ITC experiments accurately for cyclodextrin-guest interactions. (2012). Drug Discovery Today, 17(11-12), 623-629.

- Kellett, K. F., Kantonen, S. A., Duggan, B. M., & Gilson, M. K. (2021). Experimental Characterization of the Association of β-Cyclodextrin and Eight Novel Cyclodextrin Derivatives with Two Guest Compounds. Journal of computer-aided molecular design, 35(1), 127–141.

- The Performance of The Benesi-Hildebrand Method in Measuring The Binding Constants of The Cyclodextrin Complex

- Zhang, Y., Chen, Y., Wu, J., & Wang, Z. (2021). Structural Insights into the Host–Guest Complexation between β-Cyclodextrin and Bio-Conjugatable Adamantane Derivatives. International journal of molecular sciences, 22(8), 4225.

- Laguerre, A., Le-Saux, T., Laconde, G., Baaden, M., & Jabin, I. (2014). Improving ITC studies of cyclodextrin inclusion compounds by global analysis of conventional and non-conventional experiments. Beilstein journal of organic chemistry, 10, 2755–2764.

- Benesi–Hildebrand method. (n.d.). In Wikipedia.

- Shalaby, H., Ismail, M. I., & Lamprecht, A. (2021). Cyclodextrin Complex Formation with Water-Soluble Drugs: Conclusions from Isothermal Titration Calorimetry and Molecular Modeling. Pharmaceutical research, 38(9), 1519–1531.

- Benesi-Hildebrand method. (n.d.). chemeurope.com.

- Das, S., & Mohanty, B. (2020). Inclusion of hydrazinophthalazine insight into the cavity of β- cyclodextrin: A study of surface tension and UV. Asian Journal of Green Chemistry, 4(2), 185-195.

- Samuelsen, L., Holm, R., Lathuile, A., & Schönbeck, C. (2019). Exploring the Origins of Enthalpy-Entropy Compensation by Calorimetric Studies of Cyclodextrin Complexes. The journal of physical chemistry. B, 123(31), 6686–6693.

- Usacheva, T. R., Sharnin, V. A., & Belyaeva, A. V. (2022). Entropy Effects in Intermolecular Associations of Crown-Ethers and Cyclodextrins with Amino Acids in Aqueous and in Non-Aqueous Media. International Journal of Molecular Sciences, 23(15), 8497.

- Enthalpy-Entropy Compensation of Cyclodextrin Complexation with Different Classes of Substrates. (2000). Journal of the American Chemical Society, 122(18), 4418-4435.

- Thermodynamic enthalpy–entropy compensation effects observed in the complexation of basic drug substrates with β-cyclodextrin. (2007). Journal of Inclusion Phenomena and Macrocyclic Chemistry, 57(1-4), 213-219.

- Spectroscopic Characterization Using 1H and 13C Nuclear Magnetic Resonance and Computational Analysis of the Complex of Donepezil with 2,6-Di-O-Methyl-β-Cyclodextrin and Hydroxypropyl Methylcellulose. (2023). Pharmaceutics, 15(3), 882.

- Thermal analysis of cyclodextrins and their inclusion compounds. (2022). Journal of Thermal Analysis and Calorimetry, 147(1), 1-20.

-

3A-Amino-3A-deoxy-(2AS,3AS)-beta-cyclodextrin. (n.d.). PubChem. Retrieved from [Link]

- Liu, Y., Younis, M. R., Liu, Y., Wang, C., Cong, Z., Wang, Y., ... & Chung, R. J. (2020). 3A-Amino-3A-Deoxy-(2AS, 3AS)-β-Cyclodextrin Hydrate/Tin Disulfide Modified Screen-Printed Carbon Electrode for the Electrochemical Detection of Polychlorinated Biphenyls. Nanoscale research letters, 15(1), 4.

- Experimental Characterization of the Association of β- Cyclodextrin and Eight Novel Cyclodextrin Derivatives with Two Guest Compounds. (2021). eScholarship.org.

- 3A-Amino-3A-deoxy-(2AS,3AS)-β-cyclodextrin. (n.d.). MedchemExpress.com.

- (2AS,3AS)-3A-Amino-3A-deoxy-β-cyclodextrin. (n.d.). CymitQuimica.

- Czarnecka, K., Lewandowska, K., & Sionkowska, A. (2021). Synthesis of New Amino—β-Cyclodextrin Polymer, Cross-Linked with Pyromellitic Dianhydride and Their Use for the Synthesis of Polymeric Cyclodextrin Based Nanoparticles.

- 3A-Amino-3A-deoxy-(2AS,3AS)-β-cyclodextrin, 97%. (n.d.). Ottokemi.

- TGA curves of the b-cyclodextrin polymers. (n.d.).

- Ashnagar, A., Naseri, N. G., & Dehghani, S. (2007). Study of the Inclusion Complexation Between 3A-Amino-3A-Deoxy- B – Cyclodextrin and Amitriptyline and Determination of its Stability Constant (K) by U.V. Visible Spectroscopy. Oriental Journal of Chemistry, 23(1).

- Loftsson, T., & Jarvinen, T. (2018). Solubility of Cyclodextrins and Drug/Cyclodextrin Complexes. Pharmaceutical research, 35(5), 100.

- Kahle, C., & Holzgrabe, U. (2004).

- Kahle, C., & Holzgrabe, U. (2004).

- TGA thermogram of β-cyclodextrin based nanosponge. (n.d.).

- Liu, Y., Younis, M. R., Liu, Y., Wang, C., Cong, Z., Wang, Y., ... & Chung, R. J. (2020). 3A-Amino-3A-Deoxy-(2AS, 3AS)-β-Cyclodextrin Hydrate/Tin Disulfide Modified Screen-Printed Carbon Electrode for the Electrochemical Detection of Polychlorinated Biphenyls. Nanoscale research letters, 15(1), 4.

- 3A-Amino-3A-deoxy-(2AS,3AS)

- 1 H-NMR spectra of the natural cyclodextrins (298 K; 500 MHz; D 2 O. (n.d.).

- Liu, Y., Younis, M. R., Liu, Y., Wang, C., Cong, Z., Wang, Y., ... & Chung, R. J. (2020). 3A-Amino-3A-Deoxy-(2AS, 3AS)-β-Cyclodextrin Hydrate/Tin Disulfide Modified Screen-Printed Carbon Electrode for the Electrochemical Detection of Polychlorinated Biphenyls. Nanoscale research letters, 15(1), 4.

- Mass Spectrometry of Esterified Cyclodextrins. (2023). Molecules, 28(5), 2131.

- 3A-Amino-3A-deoxy-(2AS,3AS)-α-cyclodextrin. (n.d.). MedchemExpress.com.

- Structural Architectural Features of Cyclodextrin Oligoesters Revealed by Fragmentation Mass Spectrometry Analysis. (2018). Polymers, 10(9), 998.

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. 3A-Amino-3A-Deoxy-(2AS, 3AS)-β-Cyclodextrin Hydrate/Tin Disulfide Modified Screen-Printed Carbon Electrode for the Electrochemical Detection of Polychlorinated Biphenyls - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 3A-Amino-3A-deoxy-(2AS,3AS)-beta-cyclodextrin | C42H71NO34 | CID 11320754 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Synthesis of New Amino—β-Cyclodextrin Polymer, Cross-Linked with Pyromellitic Dianhydride and Their Use for the Synthesis of Polymeric Cyclodextrin Based Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Synthesis and Characterization of Cyclodextrin-Based Polyhemiaminal Composites with Enhanced Thermal Stability - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. medchemexpress.com [medchemexpress.com]

- 9. escholarship.org [escholarship.org]

- 10. scribd.com [scribd.com]

- 11. Benesi–Hildebrand method - Wikipedia [en.wikipedia.org]

- 12. Benesi-Hildebrand_method [chemeurope.com]

- 13. ajgreenchem.com [ajgreenchem.com]

- 14. researchgate.net [researchgate.net]

- 15. Experimental Characterization of the Association of β-Cyclodextrin and Eight Novel Cyclodextrin Derivatives with Two Guest Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Structural Insights into the Host–Guest Complexation between β-Cyclodextrin and Bio-Conjugatable Adamantane Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 17. beilstein-journals.org [beilstein-journals.org]

- 18. Cyclodextrin Complex Formation with Water-Soluble Drugs: Conclusions from Isothermal Titration Calorimetry and Molecular Modeling - PMC [pmc.ncbi.nlm.nih.gov]

- 19. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 20. researchgate.net [researchgate.net]

A Mechanistic Guide to Inclusion Complex Formation with Amino-Cyclodextrins for Advanced Drug Development

Executive Summary

Cyclodextrins (CDs) are well-established as powerful tools in pharmaceutical formulation, primarily for enhancing the solubility, stability, and bioavailability of active pharmaceutical ingredients (APIs).[1][2][3] However, the functionalization of the native CD scaffold unlocks advanced capabilities for drug delivery. This technical guide focuses on a particularly potent class of derivatives: amino-cyclodextrins (ACDs). The introduction of amino groups fundamentally alters the interaction dynamics, adding powerful electrostatic forces to the canonical hydrophobic effect. For researchers, scientists, and drug development professionals, understanding the nuanced mechanism of ACD inclusion complex formation is critical for designing next-generation drug delivery systems with enhanced efficacy and targeted action. This whitepaper provides an in-depth exploration of the synergistic driving forces, authoritative experimental protocols for characterization, and practical insights into leveraging ACDs for superior formulation outcomes.

The Amino-Cyclodextrin Host: A Paradigm Shift in Host-Guest Chemistry

The Native Cyclodextrin Scaffold

Native cyclodextrins (α-, β-, and γ-CDs) are cyclic oligosaccharides composed of α-1,4-linked glucopyranose units.[2] Their structure resembles a truncated cone, featuring a hydrophobic inner cavity and a hydrophilic exterior.[4][5] This amphiphilic nature is the cornerstone of their utility; they can encapsulate poorly water-soluble "guest" molecules within their non-polar cavity in aqueous environments.[2][5] The primary driving force for this complexation is the displacement of high-energy water molecules from the cavity, a process favored by entropy.[6]

Limitations and the Rationale for Functionalization

Despite their utility, native CDs have limitations, particularly the relatively low aqueous solubility of β-cyclodextrin.[7] Furthermore, their interaction mechanism is largely limited to hydrophobic and van der Waals forces.[8] Functionalization, or the chemical modification of the external hydroxyl groups, overcomes these drawbacks.[9] Introducing new functional moieties can dramatically increase solubility and, more importantly, introduce new, specific intermolecular forces for guest interaction.[9][10]

Spotlight on Amino-Cyclodextrins (ACDs)

The introduction of amino groups (-NH₂) or substituted amines onto the CD rim creates a cationic host that is highly sensitive to environmental pH.[11] Below their pKa, these amino groups become protonated (-NH₃⁺), enabling strong electrostatic and ionic interactions with anionic guest molecules.[11] This adds a powerful, tunable enthalpic component to the binding mechanism, which is often entropically driven in native CDs. This dual-mode interaction capability makes ACDs exceptionally versatile carriers.[10]

The Core Mechanism: A Synergy of Driving Forces

The formation of an inclusion complex between an ACD and a guest molecule is not governed by a single force but by a cooperative interplay of several non-covalent interactions.[8][12] Understanding this synergy is key to predicting and optimizing complexation efficiency.

-

Hydrophobic Interactions : The foundational driving force remains the inclusion of a non-polar guest (or a non-polar moiety of a guest) inside the hydrophobic CD cavity. This releases the ordered, high-energy water molecules from the cavity into the bulk solvent, resulting in a favorable increase in entropy (ΔS > 0).[6]

-

Electrostatic Interactions : This is the defining feature of ACDs. When the amino groups are protonated (at pH < pKa), they can form strong ion-pair bonds with anionic guests (e.g., drugs with carboxylate groups). This is a powerful, long-range enthalpic interaction (ΔH < 0) that significantly increases the binding affinity and specificity.

-

Van der Waals Forces : These are weak, short-range attractive forces that occur between the guest molecule and the atoms lining the interior of the CD cavity.[8] A snug fit between the host and guest maximizes these contacts, contributing favorably to the binding enthalpy.[13]

-

Hydrogen Bonding : The amino groups, as well as the rim hydroxyls, can act as hydrogen bond donors or acceptors, forming specific bonds with guest molecules that possess complementary functionalities (e.g., carbonyls, hydroxyls).[4][8] This adds another layer of specificity and enthalpic stabilization.

The overall stability of the complex, quantified by the Gibbs free energy change (ΔG), is a balance of these enthalpic (ΔH) and entropic (ΔS) contributions: ΔG = ΔH - TΔS .

Experimental Characterization: A Validating Workflow

A multi-technique approach is essential to fully characterize an ACD-guest complex, confirming its formation, determining its thermodynamic profile, and elucidating its structure.

Phase Solubility Studies: Initial Screening

Phase solubility studies, as described by Higuchi and Connors, are a fundamental first step to verify complex formation in solution and determine the stoichiometry.[14][15]

Field Insight: This method provides a rapid assessment of whether a CD derivative can solubilize a poorly soluble drug. An AL-type diagram, showing a linear increase in drug solubility with CD concentration, is indicative of a soluble 1:1 complex, which is the most common and desirable outcome.[14]

Step-by-Step Protocol:

-

Preparation: Prepare a series of aqueous buffer solutions (e.g., phosphate buffer at a defined pH) containing increasing concentrations of the amino-cyclodextrin (e.g., 0 to 15 mM).

-

Equilibration: Add an excess amount of the guest drug to each solution. Seal the vials and shake them in a thermostated water bath (e.g., at 25°C or 37°C) for a sufficient time (typically 48-72 hours) to reach equilibrium.[16]

-

Sampling & Analysis: After equilibration, centrifuge the samples to pellet the undissolved drug. Withdraw a clear aliquot from the supernatant, dilute appropriately, and determine the concentration of the dissolved drug using a validated analytical method, such as UV-Vis spectroscopy or HPLC.

-

Data Analysis: Plot the total drug concentration (Y-axis) against the ACD concentration (X-axis). From the slope of the linear portion of this diagram, the apparent stability constant (Kc) can be calculated using the equation: Kc = slope / (S₀ * (1 - slope)) where S₀ is the intrinsic solubility of the drug in the absence of the ACD.[17]

Isothermal Titration Calorimetry (ITC): The Thermodynamic Gold Standard

ITC is the most powerful technique for studying binding interactions as it directly measures the heat released or absorbed during complexation.[18][19] In a single experiment, it can determine the binding constant (Kₐ), binding enthalpy (ΔH), and stoichiometry (n).[1][19]

Field Insight: The power of ITC lies in its ability to dissect the driving forces. A binding event driven by strong electrostatic interactions or hydrogen bonding will be characterized by a large, favorable (negative) enthalpy change. A hydrophobically driven interaction will show a smaller enthalpy change and a large, favorable (positive) entropy change (ΔS), which is calculated from the Gibbs equation: ΔG = -RTlnKₐ = ΔH - TΔS.

Step-by-Step Protocol:

-

Solution Preparation: Prepare precisely concentrated solutions of the ACD and the guest molecule in the same, thoroughly degassed buffer. A critical, self-validating step is to ensure the buffer is identical for both solutions to minimize large, confounding heats of dilution.

-

Instrument Setup: Equilibrate the ITC instrument (e.g., a MicroCal ITC200) to the desired temperature (e.g., 298 K).[18] Load the guest solution into the sample cell and the ACD solution into the titration syringe.

-

Titration: Perform a series of small, precise injections (e.g., 10-20 injections of 2-4 µL each) of the ACD solution into the guest solution.[18] The instrument records the differential power required to maintain zero temperature difference between the sample and reference cells, which corresponds to the heat of reaction.

-

Data Analysis: Integrate the raw heat burst data to obtain the heat change per injection. Plot these values against the molar ratio of ACD to guest. Fit this binding isotherm to a suitable model (e.g., a one-site binding model) to extract Kₐ, ΔH, and n.

| Parameter | Symbol | Direct Measurement From ITC | Significance |

| Binding Constant | Kₐ (or Kₙ) | Yes | Measures the affinity of the guest for the ACD. Higher Kₐ means stronger binding. |

| Enthalpy Change | ΔH | Yes | The heat released or absorbed upon binding. Negative ΔH indicates favorable enthalpic forces like H-bonds or electrostatic interactions. |

| Stoichiometry | n | Yes | The molar ratio of ACD to guest in the formed complex (e.g., n ≈ 1 for a 1:1 complex). |

| Entropy Change | ΔS | No (Calculated) | The change in disorder. Positive ΔS indicates favorable entropic forces, typically the hydrophobic effect. |

| Gibbs Free Energy | ΔG | No (Calculated) | The overall thermodynamic potential for binding. A more negative ΔG indicates a more spontaneous and stable complex formation. |

Nuclear Magnetic Resonance (NMR) Spectroscopy: Structural Elucidation

NMR spectroscopy is the definitive method for confirming inclusion and determining the geometry of the host-guest complex at an atomic level.[20][21]

Field Insight: The protons located on the inner surface of the CD cavity (H3 and H5) are highly sensitive to their chemical environment.[22] When a guest molecule is included, these protons experience shielding or deshielding effects from the guest, resulting in a measurable change in their chemical shift (Δδ) in the ¹H NMR spectrum.[23] Furthermore, 2D NMR techniques like ROESY (Rotating-frame Overhauser Effect Spectroscopy) can detect through-space correlations between protons on the host and guest that are close in proximity (< 5 Å), providing unambiguous proof of inclusion and revealing the specific orientation of the guest within the cavity.[22]

The pH-Dependent Switch: A Tool for Controlled Release

A unique and powerful application of ACDs is their potential for pH-triggered drug release. The primary binding interaction for an anionic drug is often the electrostatic attraction to the protonated amino groups.

-

At Low pH (e.g., gastric environment): The amino groups are fully protonated (-NH₃⁺), leading to strong electrostatic binding and stable complexation. This can protect the drug from degradation in the stomach.

-

At Neutral/High pH (e.g., intestinal or systemic environment): As the pH increases above the pKa of the amino groups, they become deprotonated and neutral (-NH₂). This switches off the electrostatic attraction, significantly weakening the overall binding affinity and triggering the release of the guest drug.

This "on/off" mechanism can be exploited to design sophisticated drug delivery systems that release their payload at a specific physiological location.

Applications in Advanced Drug Development

The unique mechanistic properties of ACDs translate into significant advantages in pharmaceutical formulation and delivery.

-

Enhanced Solubility and Bioavailability : Like native CDs, ACDs can significantly increase the aqueous solubility of hydrophobic drugs, but often with higher complexation efficiency due to the additional binding forces.[2][3]

-

Targeted Drug Delivery : ACDs can be conjugated to targeting ligands. More interestingly, they can be used to target acidic microenvironments, such as those found in tumors or sites of inflammation, where the lower pH would enhance binding and retention.

-

Gene Delivery : The cationic nature of ACDs makes them excellent non-viral vectors for delivering anionic genetic material like siRNA and plasmid DNA.[24] They can condense the nucleic acids into nanoparticles, protecting them from degradation and facilitating cellular uptake.[24]

-

Controlled Release Formulations : As discussed, the pH-responsive nature of ACDs allows for the creation of oral dosage forms that protect a drug in the stomach and release it in the intestines, or injectable formulations that release a drug in response to specific physiological cues.[3]

Conclusion

Amino-cyclodextrins represent a significant advancement over native cyclodextrins, offering a multi-faceted and tunable mechanism for inclusion complex formation. By layering pH-dependent electrostatic interactions and hydrogen bonding on top of the foundational hydrophobic effect, ACDs provide drug developers with a sophisticated tool to solve complex formulation challenges. A rigorous, multi-technique characterization workflow, anchored by ITC and NMR, is crucial for harnessing their full potential. As the pharmaceutical industry moves towards more targeted and intelligent delivery systems, a deep mechanistic understanding of amino-cyclodextrins will be indispensable for innovating the next generation of therapeutics.

References

-

Improving ITC studies of cyclodextrin inclusion compounds by global analysis of conventional and non-conventional experiments. (2014). National Institutes of Health. [Link]

-

Thermodynamic Studies of Inclusion Compounds of Cyclodextrin. Royal Society of Chemistry. [Link]

-

Unveiling the Thermodynamic Aspects of Drug-Cyclodextrin Interactions Through Isothermal Titration Calorimetry. (2021). PubMed. [Link]

-

Thermodynamic properties of hydroxypropyl-β-cyclodextrin/guest interaction: a survey of recent studies. SpringerLink. [Link]

-

Determination of Thermodynamic Parameters of the Cyclodextrin Inclusion Processes: An Undergraduate Physical Chemistry Lab Experiment. ACS Publications. [Link]

-

Characterization, inclusion mode, phase-solubility and in vitro release studies of inclusion binary complexes with cyclodextrins. (2013). CONICET. [Link]

-

Isothermal titration calorimetry method for determination of cyclodextrin complexation thermodynamics between artemisinin and naproxen under varying environmental conditions. (2005). PubMed. [Link]

-

Thermodynamic Properties of Inclusion Complexes between β-Cyclodextrin and Naphthenic Acid Fraction Components. (2015). ACS Publications. [Link]

-

Applications of NMR in Drug:Cyclodextrin Complexes. Springer Nature Experiments. [Link]

-

Effect of Cyclodextrin Complex Formation on Solubility Changes of Each Drug Due to Intermolecular Interactions between Acidic NSAIDs and Basic H2 Blockers. (2023). National Institutes of Health. [Link]

-

Preparation and Properties of Cyclodextrin Inclusion Complexes of Hyperoside. (2022). National Institutes of Health. [Link]

-

Solubility of Cyclodextrins and Drug/Cyclodextrin Complexes. MDPI. [Link]

-

Inclusion Complexes between β-Cyclodextrin and Gaseous Substances—N2O, CO2, HCN, NO2, SO2, CH4 and CH3CH2CH3: Role of the Host's Cavity Hydration. (2024). MDPI. [Link]

-

Isothermal titration calorimetry (ITC) of P1G10 : β-cyclodextrin (βCD). ResearchGate. [Link]

-

A literature review of cyclodextrins inclusion complexes characterization - part i: phase solubility diagram, dissolution and sc. SciSpace. [Link]

-

The Solubility Studies and the Complexation Mechanism Investigations of Biologically Active Spiro[cyclopropane-1,3′-oxindoles] with β-Cyclodextrins. (2023). National Institutes of Health. [Link]

-

NMR Techniques for Characterization of Cyclodextrins and their Inclusion Complexes. ICMPP. [Link]

-

Synthesis of amino acid-grafted cyclodextrins based on dry heat esterification and characterization of their properties. CoLab. [Link]

-

Kinetic and Structural Insights into β-Cyclodextrin Complexation with Asparagine Enantiomers: An Experimental and Theoretical Study. MDPI. [Link]

-

Synthesis and Characterization of an Inclusion Complex of dl-Aminoglutethimide with β-Cyclodextrin and Its Innovative Application in a Biological System: Computational and Experimental Investigations. (2022). ACS Publications. [Link]

-

Formulation of multicomponent inclusion complex of cyclodextrin-amino acid with Chrysin: Physicochemical characterization, cell viability and apoptosis assessment in human primary glioblastoma cell line. (2024). National Institutes of Health. [Link]

-

Host–guest inclusion complexes of α and β-cyclodextrins with α-amino acids. RSC Publishing. [Link]

-

Probing Inclusion Complexes of Cyclodextrins with Amino Acids - Formation, Characterization and Applications. (2016). ResearchGate. [Link]

-

Synthesis of Mono-Amino Substituted γ-CD: Host–Guest Complexation and In Vitro Cytotoxicity Investigation. (2022). MDPI. [Link]

-

Synthesis, Characterization, and Remarkable Biological Properties of Cyclodextrins Bearing Guanidinoalkylamino and Aminoalkylamino Groups on Their Primary Side. ResearchGate. [Link]

-

1 H-NMR spectra of the natural cyclodextrins (298 K; 500 MHz; D 2 O). ResearchGate. [Link]

-

Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. (2024). National Institutes of Health. [Link]

-

NMR Study on the Inclusion Complexes of β-Cyclodextrin with Isoflavones. (2016). National Institutes of Health. [Link]

-

NMR study of the inclusion complexes of β-cyclodextrin with diphenhydramine, clonidine and tolperisone. SN Applied Sciences. [Link]

-

Synthesis of amino acid-grafted cyclodextrins based on dry heat esterification and characterization of their properties. Semantic Scholar. [Link]

-

Probing inclusion complexes of cyclodextrins with amino acids by physicochemical approach. (2016). PubMed. [Link]

-

Synthesis of New Amino—β-Cyclodextrin Polymer, Cross-Linked with Pyromellitic Dianhydride and Their Use for the Synthesis of Polymeric Cyclodextrin Based Nanoparticles. (2021). National Institutes of Health. [Link]

-

Cyclodextrins, Surfactants and Their Inclusion Complexes. MDPI. [Link]

-

Cyclodextrins in drug delivery: applications in gene and combination therapy. National Institutes of Health. [Link]

-

The Driving Forces in the Inclusion Complexation of Cyclodextrins. ResearchGate. [Link]

-

The Driving Forces in the Inclusion Complexation of Cyclodextrins. (2002). Semantic Scholar. [Link]

-

Cyclodextrin as carrier for drug delivery systems. ResearchGate. [Link]

-

CYCLODEXTRINS AND INCLUSION COMPLEXES: FORMATION, METHODS, AND DIVERSE APPLICATIONS. IIP Series. [Link]

-

Evidences for complexations of β-cyclodextrin with some amino acids by 1H NMR, surface tension, volumetric investigations and XRD. ResearchGate. [Link]

-

Cyclodextrins as Multifunctional Platforms in Drug Delivery and Beyond: Structural Features, Functional Applications, and Future Trends. MDPI. [Link]

-

Inclusion complex formation of cyclodextrin with its guest and their applications. OAText. [Link]

-

Analyzing the Potential of Cyclodextrins in Advancing Drug Delivery. Ajel. [Link]

-

Ab Initio Evaluation of Complexation Energies for Cyclodextrin-Drug Inclusion Complexes. ACS Publications. [Link]

Sources

- 1. Unveiling the Thermodynamic Aspects of Drug-Cyclodextrin Interactions Through Isothermal Titration Calorimetry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Analyzing the Potential of Cyclodextrins in Advancing Drug Delivery [blog.alliedmarketresearch.com]

- 4. Preparation and Properties of Cyclodextrin Inclusion Complexes of Hyperoside - PMC [pmc.ncbi.nlm.nih.gov]

- 5. oatext.com [oatext.com]

- 6. researchgate.net [researchgate.net]

- 7. Formulation of multicomponent inclusion complex of cyclodextrin-amino acid with Chrysin: Physicochemical characterization, cell viability and apoptosis assessment in human primary glioblastoma cell line - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. mdpi.com [mdpi.com]

- 10. Synthesis of amino acid-grafted cyclodextrins based on dry heat esterification and characterization of their properties | CoLab [colab.ws]

- 11. researchgate.net [researchgate.net]

- 12. Host–guest inclusion complexes of α and β-cyclodextrins with α-amino acids - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 13. mdpi.com [mdpi.com]

- 14. scispace.com [scispace.com]

- 15. The Solubility Studies and the Complexation Mechanism Investigations of Biologically Active Spiro[cyclopropane-1,3′-oxindoles] with β-Cyclodextrins - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Effect of Cyclodextrin Complex Formation on Solubility Changes of Each Drug Due to Intermolecular Interactions between Acidic NSAIDs and Basic H2 Blockers - PMC [pmc.ncbi.nlm.nih.gov]

- 17. ri.conicet.gov.ar [ri.conicet.gov.ar]

- 18. Improving ITC studies of cyclodextrin inclusion compounds by global analysis of conventional and non-conventional experiments - PMC [pmc.ncbi.nlm.nih.gov]

- 19. d-nb.info [d-nb.info]

- 20. Applications of NMR in Drug:Cyclodextrin Complexes | Springer Nature Experiments [experiments.springernature.com]

- 21. icmpp.ro [icmpp.ro]

- 22. d-nb.info [d-nb.info]

- 23. researchgate.net [researchgate.net]

- 24. Cyclodextrins in drug delivery: applications in gene and combination therapy - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Aqueous Solubility Profile of 3A-Amino-3A-deoxy-(2AS,3AS)-beta-cyclodextrin

This guide provides a comprehensive technical overview of the aqueous solubility profile of 3A-Amino-3A-deoxy-(2AS,3AS)-beta-cyclodextrin. It is intended for researchers, scientists, and drug development professionals who are utilizing this modified cyclodextrin in their work. This document will delve into the theoretical underpinnings of its solubility, the critical factors influencing it, and a detailed experimental protocol for its determination.

Introduction: The Significance of an Amino Group on Beta-Cyclodextrin

3A-Amino-3A-deoxy-(2AS,3AS)-beta-cyclodextrin is a derivative of the natural β-cyclodextrin, a cyclic oligosaccharide composed of seven glucose units. The key modification in this derivative is the selective substitution of a primary hydroxyl group at the 3-position of one of the glucose units with an amino group. This seemingly simple alteration has profound implications for the molecule's physicochemical properties, most notably its aqueous solubility and its utility in pharmaceutical and other applications.[1][2]

The introduction of a basic amino group allows for pH-dependent ionization, offering a versatile tool for modulating solubility and complexation.[3] This is particularly advantageous in drug delivery systems, where it can be used to enhance the solubility and stability of poorly water-soluble drugs.[1][2] Understanding the intrinsic solubility profile of this amino-cyclodextrin is paramount for its effective application.

Theoretical Framework for Solubility

The aqueous solubility of 3A-Amino-3A-deoxy-(2AS,3AS)-beta-cyclodextrin is governed by a combination of factors inherent to the parent β-cyclodextrin structure and the newly introduced amino functionality.

The Role of the Cyclodextrin Backbone

Native β-cyclodextrin has limited aqueous solubility due to strong intramolecular hydrogen bonding between the secondary hydroxyl groups, which creates a rigid structure.[] Chemical modification, such as the introduction of an amino group, disrupts this hydrogen bonding network, which can lead to a significant increase in water solubility.[5]

The Impact of the 3A-Amino Group and pH-Dependence

The primary amino group is the most influential factor in the solubility profile of this derivative. As a basic functional group, its state of protonation is dependent on the pH of the aqueous medium.

-

In acidic to neutral solutions: The amino group will be protonated (-NH3+), rendering the molecule cationic. This charge significantly enhances its interaction with water molecules, leading to higher solubility.

-

In alkaline solutions: As the pH increases beyond the pKa of the conjugate acid (-NH3+), the amino group will be deprotonated (-NH2), and the molecule will be neutral. In this state, its solubility is expected to decrease, being more reliant on the hydroxyl groups of the cyclodextrin backbone for aqueous interaction.

This pH-dependent behavior is a critical consideration in formulation development, as the solubility of the cyclodextrin itself will change with the pH of the medium.

Key Factors Influencing Aqueous Solubility

The solubility of 3A-Amino-3A-deoxy-(2AS,3AS)-beta-cyclodextrin is not a static value but is influenced by several environmental factors.

| Factor | Expected Effect on Solubility | Causality |

| pH | High solubility at acidic to neutral pH, decreasing at alkaline pH. | Protonation of the amino group at lower pH increases polarity and interaction with water. |

| Temperature | Generally, solubility is expected to increase with temperature. | Increased kinetic energy overcomes intermolecular forces, allowing more solute to dissolve. However, some modified cyclodextrins can exhibit inverse temperature-solubility profiles.[6][7] |

| Ionic Strength | May decrease solubility at high salt concentrations. | The "salting-out" effect, where salt ions compete for water molecules, reducing the amount of water available to solvate the cyclodextrin. |

| Presence of Guest Molecules | Can either increase or decrease solubility. | Formation of an inclusion complex alters the overall physicochemical properties of the system. The solubility of the complex itself becomes the limiting factor.[8] |

Experimental Determination of the Solubility Profile

A precise understanding of the solubility profile requires empirical determination. The phase-solubility method, as described by Higuchi and Connors, is the gold standard for this purpose.[9][10][11]

Workflow for Determining pH-Dependent Solubility

This workflow outlines the key steps to determine the solubility of 3A-Amino-3A-deoxy-(2AS,3AS)-beta-cyclodextrin at various pH values.

Caption: Workflow for pH-dependent solubility determination.

Detailed Experimental Protocol

Objective: To determine the aqueous solubility of 3A-Amino-3A-deoxy-(2AS,3AS)-beta-cyclodextrin as a function of pH at a constant temperature (e.g., 25°C).

Materials:

-

3A-Amino-3A-deoxy-(2AS,3AS)-beta-cyclodextrin

-

A series of aqueous buffers (e.g., phosphate, citrate, borate) covering the desired pH range.

-

Vials with screw caps

-

Orbital shaker or rotator in a temperature-controlled incubator

-

Centrifuge

-

Syringe filters (0.22 µm)

-

Analytical method for quantification (e.g., HPLC with a suitable detector like a Charged Aerosol Detector (CAD) or Evaporative Light Scattering Detector (ELSD), or Quantitative NMR).

Procedure:

-

Preparation of Samples:

-

Prepare a series of buffers at desired pH values. Ensure the buffer system has sufficient capacity and does not interact with the cyclodextrin.

-

To a series of vials, add a fixed volume of each buffer solution (e.g., 5 mL).

-

Add an excess amount of 3A-Amino-3A-deoxy-(2AS,3AS)-beta-cyclodextrin to each vial to ensure a saturated solution is formed. The amount to be added should be significantly more than the expected solubility.

-

-

Equilibration:

-

Securely cap the vials.

-

Place the vials in an orbital shaker set to a constant temperature (e.g., 25°C) and agitate for a predetermined period (typically 24 to 72 hours) to ensure equilibrium is reached. It is advisable to perform a preliminary experiment to determine the time required to reach equilibrium.

-

-

Sample Processing:

-

After equilibration, allow the vials to stand at the same constant temperature to let the excess solid settle.

-

Centrifuge the samples to pellet the undissolved cyclodextrin.

-

Carefully withdraw an aliquot of the supernatant and filter it through a 0.22 µm syringe filter to remove any remaining particulate matter.

-

-

Quantification:

-

Dilute the filtered supernatant with an appropriate solvent if necessary.

-

Analyze the samples using a validated analytical method to determine the concentration of the dissolved cyclodextrin.

-

-

Data Analysis:

-

Calculate the solubility in mg/mL or M for each pH point.

-

Plot the solubility as a function of pH to generate the pH-solubility profile.

-

Self-Validation and Trustworthiness:

-

Equilibrium Confirmation: Analyze samples at different time points (e.g., 24, 48, and 72 hours) to ensure that the measured concentration does not change, confirming that equilibrium has been reached.

-

Solid Phase Analysis: After the experiment, the remaining solid material can be analyzed (e.g., by XRPD or DSC) to check for any changes in its physical form (polymorphism or hydration state).

-

Method Validation: The analytical method used for quantification must be validated for linearity, accuracy, and precision.

Expected pH-Solubility Profile and Interpretation

Caption: Relationship between pH, protonation state, and solubility.

The resulting graph of solubility versus pH is expected to show a plateau of high solubility at low to neutral pH, followed by a decrease in solubility as the pH increases above the pKa of the amino group, eventually reaching a lower solubility plateau at high pH. The inflection point of this curve would correspond to the pKa of the 3A-amino group.

Conclusion and Future Perspectives

3A-Amino-3A-deoxy-(2AS,3AS)-beta-cyclodextrin is a promising excipient with a pH-tunable solubility profile. This characteristic provides a significant advantage in the formulation of pharmaceuticals, particularly for intravenous and oral dosage forms where pH can vary. The experimental framework provided in this guide offers a robust methodology for researchers to accurately determine the solubility profile of this and other ionizable cyclodextrin derivatives. Future work should focus on the public dissemination of quantitative solubility data and the pKa value for this important molecule to facilitate its broader application in scientific research and drug development.

References

- Higuchi, T., & Connors, K. A. (1965). Phase-solubility techniques.

-

Fenyvesi, É., & Szente, L. (2019). Practical Considerations about the Cyclodextrin Solubilities – A Quickstart Guide for Newbies. Cyclodextrin News. Retrieved from [Link]

- Loftsson, T., & Jarho, P. (2005). Cyclodextrins in drug delivery. Expert opinion on drug delivery, 2(2), 335-351.

-

PubChem. (n.d.). 3A-Amino-3A-deoxy-(2AS,3AS)-beta-cyclodextrin. Retrieved from [Link]

-

Ruixibiotech. (n.d.). Amino-β-cyclodextrin. Retrieved from [Link]

- Szejtli, J. (1998). Introduction and general overview of cyclodextrin chemistry. Chemical reviews, 98(5), 1743-1754.

- Various Authors. (2023). Effect of Cyclodextrin Complex Formation on Solubility Changes of Each Drug Due to Intermolecular Interactions between Acidic NSAIDs and Basic H2 Blockers. ACS Omega, 8(38), 34875–34886.

- Various Authors. (2018). Effect of hydroxylpropyl-β-cyclodextrin on Solubility of Carvedilol. Journal of Applied Pharmaceutical Science, 8(1), 123-127.

- Various Authors. (2014). Temperature Dependence of the Complexation Mechanism of Celecoxib and Hydroxyl-β-cyclodextrin in Aqueous Solution. Journal of pharmaceutical sciences, 103(8), 2346-2355.

- Wagner, B. D., & Luk, C. (2018). Facile Synthesis of a Diverse Library of Mono-3-substituted β-Cyclodextrin Analogues. ChemRxiv.

- Wen, X., Tan, F., Jing, Z., & Liu, Z. (2011). Study on the effect of temperature on cyclodextrin production and characterization of paracetamol/cyclodextrin complexes. Journal of the Medical Association of Thailand = Chotmaihet thangphaet, 94 Suppl 7, S73-80.

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. chemimpex.com [chemimpex.com]

- 3. Amino-β-cyclodextrin - Ruixibiotech [ruixibiotech.com]

- 5. chemrxiv.org [chemrxiv.org]

- 6. Effect of temperature on cyclodextrin production and characterization of paracetamol/cyclodextrin complexes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Temperature Dependence of the Complexation Mechanism of Celecoxib and Hydroxyl-β-cyclodextrin in Aqueous Solution - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Studies on the Effect of Water-Soluble Polymers on Drug–Cyclodextrin Complex Solubility - PMC [pmc.ncbi.nlm.nih.gov]

- 10. scispace.com [scispace.com]

- 11. farmaciajournal.com [farmaciajournal.com]

An In-depth Technical Guide to the Spectroscopic Analysis of Amino-Cyclodextrin Host-Guest Interactions

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive exploration of the spectroscopic techniques utilized to characterize the intricate host-guest interactions between amino-cyclodextrins and various guest molecules. As a senior application scientist, this document moves beyond a simple enumeration of methods to offer a deeper understanding of the causality behind experimental choices and the inherent self-validating nature of a well-designed analytical workflow. We will delve into the nuances of nuclear magnetic resonance (NMR) spectroscopy, ultraviolet-visible (UV-Vis) spectroscopy, fluorescence spectroscopy, circular dichroism (CD), and mass spectrometry (MS), providing both the theoretical underpinnings and practical, field-proven protocols. The critical role of the amino functionalization on the cyclodextrin scaffold will be a central theme, exploring its influence on binding affinity, selectivity, and pH-responsiveness. This guide is designed to empower researchers in drug development and materials science to confidently design, execute, and interpret spectroscopic analyses of amino-cyclodextrin-based systems, ultimately accelerating innovation in areas such as drug delivery, chiral separations, and sensor development.

The Unique Landscape of Amino-Cyclodextrin Host-Guest Chemistry